molecular formula C8H7N3O3 B2484470 Methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate CAS No. 2092030-24-3

Methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate

Cat. No.: B2484470
CAS No.: 2092030-24-3
M. Wt: 193.162
InChI Key: CINOBAPGXYKOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound with a molecular formula of C8H7N3O3. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl oxalyl chloride, followed by cyclization with urea to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have enhanced biological activities and different physicochemical properties .

Scientific Research Applications

Methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-[1,3]oxazole-4-carboxylate
  • Methyl 2-amino-[1,3]oxazole-5-carboxylate
  • Methyl 2-amino-[1,3]oxazole-6-carboxylate

Uniqueness

Methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which can confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

IUPAC Name

methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-13-7(12)4-2-5-6(10-3-4)11-8(9)14-5/h2-3H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINOBAPGXYKOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N=C1)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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